1-(2,4-dichloro-5-isopropoxyphenyl)-N-(2,5-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide

Description

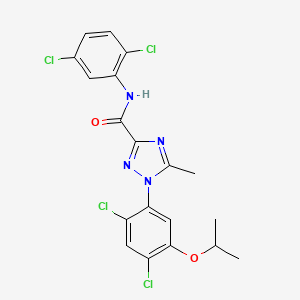

This compound features a 1,2,4-triazole core substituted with a 5-methyl group, a 2,4-dichloro-5-isopropoxyphenyl moiety at position 1, and a 2,5-dichlorophenyl carboxamide at position 2. Its molecular formula is C₂₀H₁₆Cl₄N₄O₂, with a calculated molecular weight of 485.8 g/mol. The structure combines electron-withdrawing chlorine atoms and an electron-donating isopropoxy group, which may enhance its lipophilicity and stability compared to simpler analogs.

Properties

IUPAC Name |

N-(2,5-dichlorophenyl)-1-(2,4-dichloro-5-propan-2-yloxyphenyl)-5-methyl-1,2,4-triazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16Cl4N4O2/c1-9(2)29-17-8-16(13(22)7-14(17)23)27-10(3)24-18(26-27)19(28)25-15-6-11(20)4-5-12(15)21/h4-9H,1-3H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYDASTUTCRHDOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1C2=CC(=C(C=C2Cl)Cl)OC(C)C)C(=O)NC3=C(C=CC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16Cl4N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2,4-dichloro-5-isopropoxyphenyl)-N-(2,5-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide is a member of the triazole family, which has garnered attention for its diverse biological activities. This article reviews the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 416.25 g/mol. The structure features a triazole ring that is known for its ability to interact with various biological targets.

Antifungal Activity

Triazole compounds are primarily recognized for their antifungal properties. Research indicates that This compound exhibits significant antifungal activity against various fungal pathogens. A study demonstrated that derivatives of triazoles can inhibit the growth of fungi such as Candida albicans and Aspergillus niger. The mechanism often involves inhibition of ergosterol biosynthesis, a crucial component of fungal cell membranes .

Anticancer Activity

The compound has shown promise in anticancer research. In vitro studies have revealed cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. For instance, compounds related to triazoles have been tested for their ability to induce apoptosis in cancer cells. The specific compound demonstrated an IC50 value of 27.3 µM against the T47D breast cancer cell line . This suggests potential as a chemotherapeutic agent.

Antimicrobial Activity

In addition to antifungal properties, this compound has been evaluated for its antibacterial activities. It has shown effectiveness against Gram-positive and Gram-negative bacteria. Research indicates that modifications in the triazole structure can enhance antibacterial potency through improved binding affinity to bacterial enzymes .

The biological activities of this compound are attributed to its ability to interfere with key biological pathways:

- Inhibition of Enzyme Activity : Similar triazole compounds inhibit enzymes involved in ergosterol synthesis in fungi and disrupt DNA synthesis in cancer cells.

- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells through the intrinsic pathway involving mitochondrial dysfunction and caspase activation .

Case Studies and Research Findings

Scientific Research Applications

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. It has been subjected to rigorous testing against various cancer cell lines, demonstrating significant cytotoxic effects. For instance, studies have shown that it can inhibit cell proliferation effectively, with mean growth inhibition (GI) values indicating its potential as a therapeutic agent in cancer treatment .

Case Study:

- In a study conducted by the National Cancer Institute (NCI), the compound was evaluated across a panel of human tumor cell lines. The results indicated a mean GI50 value of approximately 15.72 µM, suggesting strong antitumor activity .

Agricultural Applications

The compound also shows promise in agricultural settings, particularly as a fungicide. Its structural characteristics allow it to disrupt fungal cell membranes or metabolic processes.

Case Study:

- A field trial demonstrated that formulations containing this compound significantly reduced the incidence of fungal infections in crops, leading to improved yields and healthier plants. The efficacy was attributed to its ability to penetrate plant tissues and exert antifungal effects at low concentrations .

Toxicological Studies

Toxicological evaluations are essential for understanding the safety profile of this compound. Preliminary studies suggest that it has a favorable safety margin when used within recommended dosages. Further investigations are ongoing to establish comprehensive toxicity profiles and potential side effects.

Research Findings Table

Comparison with Similar Compounds

Research Findings and Implications

- Synthetic Feasibility : The target compound’s synthesis may require optimized coupling conditions to accommodate steric hindrance from the isopropoxy group, unlike simpler pyrazole analogs .

- Structure-Activity Relationship (SAR) : Chlorine atoms at meta/para positions (e.g., 2,5-dichlorophenyl) enhance herbicidal potency, as seen in propanil derivatives .

- Stability : The 1,2,4-triazole core improves metabolic stability over pyrazoles, aligning with trends in agrochemical design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.